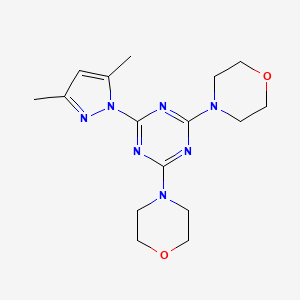

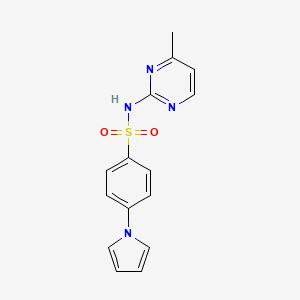

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step chemical reactions, utilizing precursors like pyrazole and morpholine derivatives. The literature reveals extensive work on the synthesis of pyrazolines and their antimicrobial and antioxidant activities, indicating a structured approach to creating such compounds through the reaction of specific moieties with aryl aldehydes or ketones, potentially including steps for the introduction of morpholinyl groups (Govindaraju et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound, featuring pyrazol and triazine rings, suggests a framework capable of engaging in various types of chemical interactions, which could be pivotal in its biological activities. The structure-activity relationship (SAR) analysis often highlights the importance of substituents on these rings for enhancing biological efficacy and selectivity (Dar & Shamsuzzaman, 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, where the presence of morpholinyl and pyrazolyl groups can lead to various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are critical for further functionalization or modification of the compound to enhance its chemical and biological properties. For example, morpholine derivatives have been reviewed for their broad spectrum of pharmacological profiles, indicating the versatility of these moieties in chemical synthesis and modification (Asif & Imran, 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of specific functional groups, which can affect the compound's behavior in various environments, solvents, or conditions. The literature on morpholines and pyrazoles provides insights into how these moieties influence the physical characteristics of the compounds they are part of (Palchikov, 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards acids/bases, oxidizing agents, and photochemical stability, are fundamental aspects that determine the compound's suitability for specific applications. The structural components, like the triazine and pyrazol rings, contribute significantly to these properties, offering a platform for diverse chemical behaviors and reactions essential for further exploration in chemical and biological research (Cascioferro et al., 2017).

Applications De Recherche Scientifique

Synthesis and Molecular Structure

A series of pyrazole-containing s-triazine derivatives have been synthesized, including compounds closely related to the specified chemical structure. These derivatives were characterized through X-ray crystal diffraction and DFT/B3LYP method, confirming their molecular structures. These compounds demonstrate interesting properties due to their unique structural frameworks, which are significant for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2017).

Antimicrobial and Antifungal Activity

Derivatives of s-triazine, including those with pyrazolyl groups, have shown notable antimicrobial and antifungal activities. The synthesis of such compounds and their testing against several microorganisms indicate their potential as leads for developing new antimicrobial agents. This aspect is particularly relevant for addressing the challenge of antibiotic resistance (Soliman et al., 2020).

Antiproliferative Activity Against Cancer Cells

Research has also focused on the antiproliferative activity of s-triazine derivatives against various cancer cell lines. Some compounds have demonstrated promising activity, indicating the potential for these molecules in cancer therapy. This includes the inhibition of critical pathways involved in cancer cell survival and proliferation, highlighting the therapeutic potential of these compounds (Shawish et al., 2022).

Targeted Therapy for Triple-Negative Breast Cancer

Novel pyrazole-s-triazine derivatives have been synthesized and tested for their efficacy in targeting triple-negative breast tumor cells. These compounds were evaluated against a panel of cancer cell lines, showing specific cytotoxicity towards MDA-MB-231 cells, a model for triple-negative breast cancer. This research points towards the development of targeted therapies that could offer new treatment avenues for this aggressive cancer type (Shawish et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(3,5-dimethylpyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-12-11-13(2)23(20-12)16-18-14(21-3-7-24-8-4-21)17-15(19-16)22-5-9-25-10-6-22/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPJFAKVLLZASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)